![molecular formula C24H29N3O4S B2680196 8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357869-15-8](/img/structure/B2680196.png)
8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
The compound “8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a complex organic molecule. It contains several functional groups, including a tert-butylphenyl group, a methoxyphenyl group, a sulfonyl group, and a triazaspirodecenone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazaspirodecenone group, for example, consists of a spirocyclic structure with a nitrogen-containing ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, which are electron-withdrawing and electron-donating groups, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl group could increase its acidity, while the methoxy group could influence its polarity .Scientific Research Applications
Antimicrobial Applications
- A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, closely related to the queried compound and containing 1,2,4-triazole, piperidine, and sulfonamide moieties, demonstrated significant antimicrobial activity against various microbial strains, underscoring their potential as antimicrobial agents (Dalloul et al., 2017).
Anticancer Applications
- Derivatives of similar compounds, such as 6Z-acetylmethylenepenicillanic acid tert-butyl ester sulfones, showed a dependency of cytotoxic effect in relation to cancer and normal cells in vitro on the structure of the substituent at position 6, suggesting their application in cancer therapy (Vorona et al., 2009).
Chemical Synthesis and Characterization
- NMR spectroscopy was applied to determine the absolute configurations of a closely related compound, highlighting the importance of structural elucidation in developing pharmaceuticals (Jakubowska et al., 2013).
- Spiro[4.5]decane derivatives, akin to the compound , have been explored for their supramolecular arrangements and potential applications in molecular design and materials science (Graus et al., 2010).
properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-23(2,3)18-8-10-20(11-9-18)32(29,30)27-14-12-24(13-15-27)25-21(22(28)26-24)17-6-5-7-19(16-17)31-4/h5-11,16H,12-15H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCTBYPIHSPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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